molecular formula C12H13ClN2 B14149756 7-Chloro-3-propylquinolin-2-amine CAS No. 948294-11-9

7-Chloro-3-propylquinolin-2-amine

Cat. No.: B14149756
CAS No.: 948294-11-9
M. Wt: 220.70 g/mol
InChI Key: DKKNWJTZWZHXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-propylquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications . The presence of a chlorine atom at the 7th position and a propyl group at the 3rd position in the quinoline ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 7-Chloro-3-propylquinolin-2-amine, can be achieved through several classical methods such as the Skraup, Doebner von Miller, and Combes procedures . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions. For instance, the Skraup synthesis involves heating aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as ultrasound irradiation and transition metal-catalyzed reactions are used to enhance reaction efficiency and yield . These methods provide a rapid and eco-friendly route for the synthesis of quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-propylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

7-Chloro-3-propylquinolin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

948294-11-9

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

7-chloro-3-propylquinolin-2-amine

InChI

InChI=1S/C12H13ClN2/c1-2-3-9-6-8-4-5-10(13)7-11(8)15-12(9)14/h4-7H,2-3H2,1H3,(H2,14,15)

InChI Key

DKKNWJTZWZHXBM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=C(C=CC2=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.